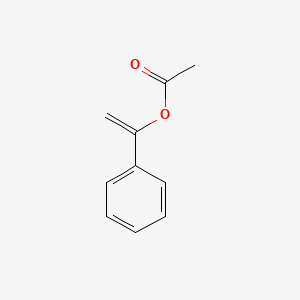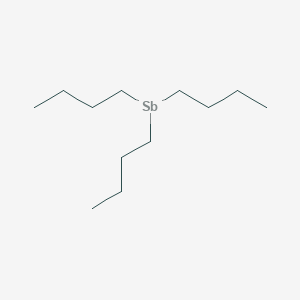
Butyl prop-2-enoate;prop-2-enoic acid;styrene
Overview
Description
Butyl prop-2-enoate;prop-2-enoic acid;styrene, is a copolymer formed from the polymerization of 2-propenoic acid (acrylic acid), butyl 2-propenoate (butyl acrylate), and ethenylbenzene (styrene). This compound is widely used in various industrial applications due to its unique properties, such as flexibility, durability, and resistance to environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, typically involves free radical polymerization. The monomers, 2-propenoic acid, butyl 2-propenoate, and ethenylbenzene, are mixed in a suitable solvent along with a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out at elevated temperatures, usually between 60-80°C, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the polymerization process can be conducted in bulk, solution, suspension, or emulsion. Emulsion polymerization is particularly favored for producing high molecular weight polymers with excellent mechanical properties. This method involves dispersing the monomers in water with the help of surfactants and initiating the polymerization with water-soluble initiators .
Chemical Reactions Analysis
Types of Reactions
Butyl prop-2-enoate;prop-2-enoic acid;styrene, can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) or nucleophilic substitution using nucleophiles like hydroxide ions (OH⁻).
Major Products
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alcohols and alkanes.
Substitution: Halogenated polymers and other substituted derivatives.
Scientific Research Applications
Butyl prop-2-enoate;prop-2-enoic acid;styrene, has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of hydrogels and other biomedical materials.
Mechanism of Action
The mechanism of action of 2-propenoic acid, polymer with butyl 2-propenoate and ethenylbenzene, involves the interaction of its functional groups with various molecular targets. The carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules, while the butyl and styrene groups contribute to the hydrophobicity and mechanical strength of the polymer. These interactions enable the polymer to adhere to surfaces, encapsulate active ingredients, and provide structural support in various applications .
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This compound has similar properties but includes 1,3-butadiene, which imparts additional flexibility and toughness.
2-Propenoic acid, polymer with ethenylbenzene and 2-propenenitrile: This copolymer includes 2-propenenitrile (acrylonitrile), which enhances chemical resistance and thermal stability.
Uniqueness
Butyl prop-2-enoate;prop-2-enoic acid;styrene, is unique due to its balanced combination of flexibility, durability, and resistance to environmental factors. The presence of butyl 2-propenoate provides flexibility, while ethenylbenzene contributes to mechanical strength and resistance to degradation.
Properties
CAS No. |
25586-20-3 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
butyl prop-2-enoate;prop-2-enoic acid;styrene |
InChI |
InChI=1S/C8H8.C7H12O2.C3H4O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2;1-2-3(4)5/h2-7H,1H2;4H,2-3,5-6H2,1H3;2H,1H2,(H,4,5) |
InChI Key |
IYCOKCJDXXJIIM-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |
Canonical SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC(=O)O |
Key on ui other cas no. |
25586-20-3 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Thiazolidineacetic acid, 5-[1-methyl-2-(3-methyl-2-thiazolidinylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B1616186.png)
![Disodium 1-[2-[(1-oxododecyl)amino]ethyl] 2-sulphonatosuccinate](/img/structure/B1616188.png)
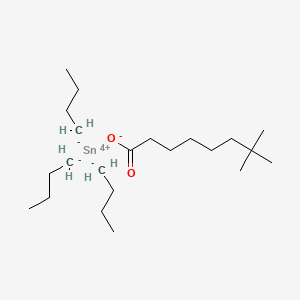
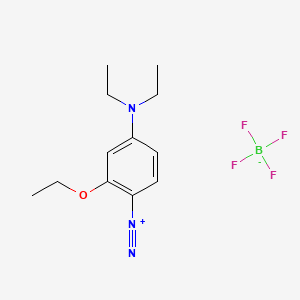

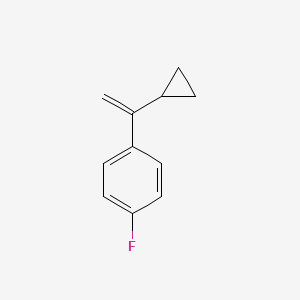
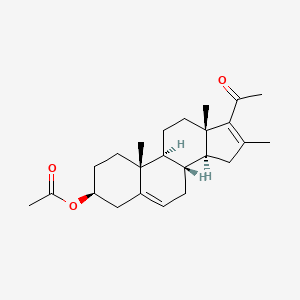
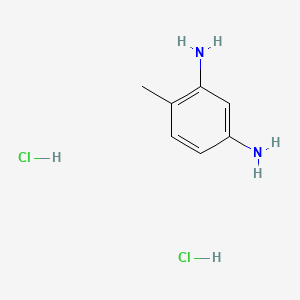
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-chloroethyl)-4-methyl-1,3-thiazol-3-ium](/img/structure/B1616199.png)
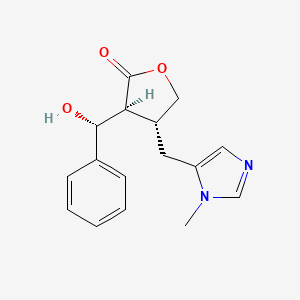
![3,5-Dihydroxy-4-[(3,4,5-trihydroxybenzoyl)oxy]benzoic acid](/img/structure/B1616203.png)
![4-[Bis(2-chloroethyl)amino]benzamide](/img/structure/B1616204.png)
